![molecular formula C5H10OS B6273104 [(2R)-oxolan-2-yl]methanethiol CAS No. 2271711-02-3](/img/no-structure.png)

[(2R)-oxolan-2-yl]methanethiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

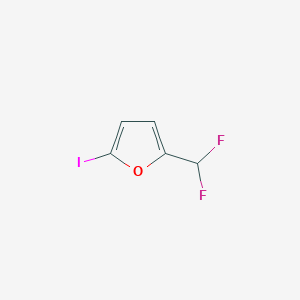

“[(2R)-oxolan-2-yl]methanethiol” is a chemical compound with the CAS Number: 5069-94-3 . Its IUPAC name is tetrahydro-2-furanylmethyl hydrosulfide . The molecular weight of this compound is 118.2 .

Synthesis Analysis

Sulfur-resistant Mo-based catalysts have been identified as promising for the one-step synthesis of methanethiol (CH3SH) from CO/H2/H2S . The K-MoS2/Al2O3 and K-Mo2C/Al2O3 catalysts were synthesized via the sulfurization and carbonization of K-Mo-based catalysts in the oxidized state .Molecular Structure Analysis

The B3LYP/cc-pV(D/T/Q)Z and CCSD/cc-pVDZ levels of theory predict three minima for both dimers and trimers of methanethiol . The dipole moment of methanethiol dimer gets reduced at the B3LYP/cc-pVDZ level of theory relative to all minima configurations .Chemical Reactions Analysis

The interaction energy between the molecules decreases with an increase in the size of the basis set for both the dimer and trimer . These new predictions are well supported by atoms in molecules (AIM), frontier molecular orbital (FMO), Mulliken charge (MC), and natural bond orbital (NBO) analysis .Physical And Chemical Properties Analysis

The dipole moment of methanethiol dimer gets reduced at the B3LYP/cc-pVDZ level of theory relative to all minima configurations, and the same is seen for trimer also . These new predictions are well supported by atoms in molecules (AIM), frontier molecular orbital (FMO), Mulliken charge (MC), and natural bond orbital (NBO) analysis .Mecanismo De Acción

Methanethiol is the predominant cancer-associated volatile sulfur compound (VSC) and has been proposed as a promising biomarker for non-invasive cancer diagnosis . Gut bacteria are the major exogenous source of exposure to this foul-smelling toxic gas, with methanethiol-producing strains such as Fusobacterium nucleatum highly abundant in the gut microbiome of colorectal carcinoma (CRC) patients .

Safety and Hazards

Direcciones Futuras

Methanethiol contributes to the scent of cancer as part of the cancer-associated signature combination of volatile organic compounds (VOCs) that are increasingly being exploited for non-invasive early cancer diagnosis . This suggests that methanethiol could be a potential biomarker for non-invasive early cancer detection .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for [(2R)-oxolan-2-yl]methanethiol involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-bromoethanol", "sodium hydride", "tetrahydrofuran", "methanethiol", "acetic acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: React 2-bromoethanol with sodium hydride in tetrahydrofuran to form 2-hydroxyethylsodium (NaOCH2CH2OH).", "Step 2: Add methanethiol to the reaction mixture and stir for several hours to form [(2R)-oxolan-2-yl]methanethiol.", "Step 3: Quench the reaction with acetic acid and add sodium bicarbonate to neutralize the mixture.", "Step 4: Extract the product with dichloromethane and wash with water.", "Step 5: Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the desired product as a colorless liquid." ] } | |

Número CAS |

2271711-02-3 |

Nombre del producto |

[(2R)-oxolan-2-yl]methanethiol |

Fórmula molecular |

C5H10OS |

Peso molecular |

118.2 |

Pureza |

93 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.